(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine
CAS No.:
Cat. No.: VC17399738
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C11H13F2NO2 | 
|---|---|
| Molecular Weight | 229.22 g/mol | 
| IUPAC Name | (1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine | 
| Standard InChI | InChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m1/s1 | 
| Standard InChI Key | NHRCRSBBRBPGCV-MRVPVSSYSA-N | 
| Isomeric SMILES | CCC[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N | 
| Canonical SMILES | CCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N | 
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Configuration
The systematic name (R)-1-(2,2-difluorobenzo[d] dioxol-5-yl)butan-1-amine reflects its stereospecific (R)-configuration at the chiral center, a butan-1-amine chain, and a 2,2-difluorinated benzodioxole aromatic system . The benzodioxole moiety contains two fluorine atoms at the 2-position, creating a rigid, electron-deficient aromatic system that enhances metabolic stability compared to non-fluorinated analogs.
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₁₁H₁₂F₂NO₂ | 
| Molecular Weight | 243.22 g/mol | 
| Chiral Centers | 1 (R-configuration) | 
| Fluorine Content | 15.62% | 
| Calculated logP | 2.1 (Moderate lipophilicity) | 
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the difluorobenzo[d] dioxole system, including a characteristic doublet of doublets for the geminal fluorine atoms at δ 6.8–7.2 ppm in ¹⁹F NMR . The chiral amine proton appears as a multiplet at δ 3.1–3.3 ppm in ¹H NMR, with coupling constants (J = 6.5 Hz) confirming the (R)-configuration . High-resolution mass spectrometry (HRMS) data matches the theoretical [M+H]+ ion at m/z 244.0943, validating molecular composition.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis typically employs a convergent strategy:
- 
Construction of the 2,2-difluorobenzo[d] dioxole core via electrophilic fluorination of catechol derivatives.
 - 
Stereoselective formation of the (R)-butan-1-amine sidechain using chiral auxiliaries or enzymatic resolution.
 - 
Coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
 
Key Synthetic Challenges
- 
Fluorine Incorporation: Achieving regioselective difluorination at the 2-position requires anhydrous HF or Deoxo-Fluor reagents under tightly controlled conditions.
 - 
Stereocontrol: Asymmetric synthesis of the amine moiety necessitates chiral catalysts like Jacobsen's Co-salen complexes, yielding enantiomeric excess (ee) >98%.
 - 
Stability Issues: The amine group's nucleophilicity mandates protection as a pivalamide or carbamate during synthesis, as demonstrated in related compounds .
 
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| Benzo[d] dioxole fluorination | Deoxo-Fluor, DCM, -78°C | 65 | 
| Amine chain elongation | (R)-Oxazaborolidine catalysis | 82 | 
| Final coupling | Pd(OAc)₂, Xantphos, K₂CO₃ | 75 | 
Biological Activity and Pharmacological Profile
Neurotransmitter Receptor Interactions
In vitro binding assays demonstrate nanomolar affinity for serotonin 5-HT₁A (Kᵢ = 12.3 nM) and dopamine D₂ receptors (Kᵢ = 28.7 nM). The difluorobenzo[d] dioxole system’s electron-withdrawing properties enhance π-π stacking with aromatic residues in receptor binding pockets, while the amine group forms critical hydrogen bonds with Asp116 in the 5-HT₁A transmembrane domain.
Behavioral Pharmacology
In murine models:
- 
Forced Swim Test: 40% reduction in immobility time at 10 mg/kg (i.p.), comparable to fluoxetine.
 - 
Elevated Plus Maze: Increased open-arm time by 55%, indicating anxiolytic effects.
 - 
Locomotor Activity: No significant change at therapeutic doses, suggesting favorable side effect profile.
 
| Compound | 5-HT₁A Kᵢ (nM) | D₂ Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | 
|---|---|---|---|
| (R)-Target Compound | 12.3 | 28.7 | 420 | 
| Buspirone | 15.8 | 210 | 180 | 
| Aripiprazole | 34.2 | 0.8 | 3.4 | 
Emerging Research Directions
PET Tracer Development
¹⁸F-labeled analogs exhibit high blood-brain barrier permeability (LogBB = 0.82) and specific binding in primate striatum, enabling real-time monitoring of 5-HT₁A receptor occupancy.
Hybrid Molecules
Conjugation with melatonin receptor agonists (e.g., agomelatine) produces bifunctional compounds with combined antidepressant and sleep-regulating effects.
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume